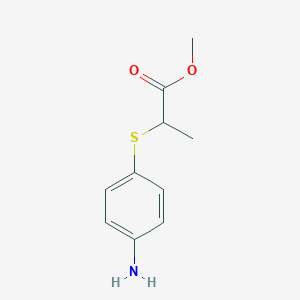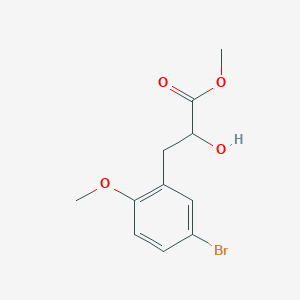
1-Bromo-3-fluoro-3-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-fluoro-3-methylbutan-2-ol is an organic compound that belongs to the class of halogenated alcohols It features a bromine atom, a fluorine atom, and a hydroxyl group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-3-methylbutan-2-ol can be synthesized through several methods. One common approach involves the halogenation of 3-methylbutan-2-ol. The hydroxyl group in 3-methylbutan-2-ol can be substituted with a bromine atom using hydrobromic acid (HBr) under acidic conditions . The fluorine atom can be introduced through a subsequent fluorination reaction using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and fluorination processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of these production methods.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-fluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution: Formation of new halogenated or hydroxylated compounds.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-3-fluoro-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-fluoro-3-methylbutan-2-ol involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules and pathways.
Comparación Con Compuestos Similares
1-Bromo-3-methylbutan-2-ol: Lacks the fluorine atom, which can affect its reactivity and applications.
3-Fluoro-3-methylbutan-2-ol: Lacks the bromine atom, leading to different chemical properties and uses.
1-Bromo-2-fluoro-3-methylbutane: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 1-Bromo-3-fluoro-3-methylbutan-2-ol is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
125363-50-0 |
|---|---|
Fórmula molecular |
C5H10BrFO |
Peso molecular |
185.03 g/mol |
Nombre IUPAC |
1-bromo-3-fluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H10BrFO/c1-5(2,7)4(8)3-6/h4,8H,3H2,1-2H3 |
Clave InChI |
FMICFHWVIJKDJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(CBr)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13576481.png)

![2-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethoxy]benzamide](/img/structure/B13576495.png)


![3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13576514.png)






![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
